Cas no 17357-14-1 (5-Bromo-1H-indol-3-yl acetate)
5-Bromo-1H-indol-3-yl acetate Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-1H-indol-3-yl acetate
- 1H-Indol-3-ol,5-bromo-, 3-acetate
- 3-Acetoxy-5-bromoindole
- 5-BROMO-3-INDOXYL-3-ACETATE
- 5-Bromoindoxyl acetate
- (5-bromo-1H-indol-3-yl) acetate
- 3-Acetoxy-5-bromoindole,O-Acetyl-5-bromoindoxyl
- 5-Bromo-3-indolyl Acetate
- 5-BROMOINDOLYL ACETATE
- O-ACETYL-5-BROMOINDOXYL
- 5-BROMOINDOLYL 3-ACETATE
- 5-BROMOINDOXYL-3-ACETATE
- 3-Acetoxy-5-bromo-1H-indole
- 5-Bromoindoxyl acetate,98%
- 5-BROMOINDOXYL-3-ACETATE 98%
- 1H-Indol-3-ol, 5-bromo-, acetate (ester)
- 1H-Indol-3-ol, 5-bromo-, 3-acetate
- 5-bromoindol-3-yl acetate
- BIB11
-
- MDL: MFCD00037933
- Inchi: 1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3
- InChI Key: KFTGECHXNQBTNZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(=CN2)OC(C)=O
Computed Properties
- Exact Mass: 252.97400
- Monoisotopic Mass: 252.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 42.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White to off white flake crystals. Sensitive to light
- Density: 1.632
- Melting Point: 132.0 to 135.0 deg-C
- Boiling Point: 393.3 °C at 760 mmHg
- Flash Point: 191.6 °C
- Refractive Index: 1.661
- Solubility: ethanol: soluble50mg/mL, clear, colorless
- PSA: 42.09000
- LogP: 2.85570
- Solubility: Not determined
5-Bromo-1H-indol-3-yl acetate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:8-10
- Storage Condition:2-8°C
5-Bromo-1H-indol-3-yl acetate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1H-indol-3-yl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152544-100MG |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | >98.0%(HPLC) | 100mg |
¥247.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152544-1g |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | >98.0%(HPLC) | 1g |
¥462.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152544-5g |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | >98.0%(HPLC) | 5g |
¥1690.90 | 2023-09-04 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB9088-100mg |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | ≥98% | 100mg |
¥280元 | 2023-09-15 | |
| Alichem | A199007521-5g |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | 98% | 5g |
$339.90 | 2022-04-02 | |
| Alichem | A199007521-10g |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | 98% | 10g |
$643.80 | 2022-04-02 | |
| Alichem | A199007521-25g |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | 98% | 25g |
$1,380.00 | 2022-04-02 | |
| Chemenu | CM103083-5g |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | 95%+ | 5g |
$309 | 2021-08-06 | |
| Chemenu | CM103083-10g |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | 95%+ | 10g |
$542 | 2021-08-06 | |
| Chemenu | CM103083-25g |
5-Bromo-1H-indol-3-yl acetate |
17357-14-1 | 95%+ | 25g |
$1290 | 2021-08-06 |
5-Bromo-1H-indol-3-yl acetate Suppliers
5-Bromo-1H-indol-3-yl acetate Related Literature
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Sara Soto,Esther Vaz,Carmela Dell'Aversana,Rosana álvarez,Lucia Altucci,ángel R. de Lera Org. Biomol. Chem. 2012 10 2101
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C. E. Mendoza,P. J. Wales,H. A. McLeod,W. P. McKinley Analyst 1968 93 34
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C. E. Mendoza,P. J. Wales,H. A. McLeod,W. P. McKinley Analyst 1968 93 173
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C. E. Mendoza,D. L. Grant,B. Braceland,K. A. McCully Analyst 1969 94 805
Additional information on 5-Bromo-1H-indol-3-yl acetate
Introduction to 5-Bromo-1H-indol-3-yl acetate (CAS No. 17357-14-1)
5-Bromo-1H-indol-3-yl acetate, with the chemical formula C10H7BrO2 and CAS number 17357-14-1, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The presence of both bromine and acetoxy functional groups makes it a versatile building block for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties.
The indole core of 5-Bromo-1H-indol-3-yl acetate is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological pathways. Indole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The introduction of a bromine atom at the 5-position and an acetoxy group at the 3-position enhances the reactivity and selectivity of this compound, making it particularly valuable in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules.
In recent years, 5-Bromo-1H-indol-3-yl acetate has been employed in the synthesis of small-molecule inhibitors targeting various therapeutic areas. For instance, studies have demonstrated its utility in developing kinase inhibitors, which play a crucial role in cancer therapy. The bromine substituent facilitates palladium-catalyzed coupling reactions, allowing for the introduction of aryl or heteroaryl groups at different positions of the indole scaffold. This flexibility has enabled researchers to generate libraries of compounds for high-throughput screening (HTS) to identify novel drug candidates.
Moreover, the acetoxy group in 5-Bromo-1H-indol-3-yl acetate provides a handle for further functionalization through hydrolysis or reduction to yield primary or secondary alcohols. This feature is particularly useful in designing prodrugs or modifying existing drug molecules to improve pharmacokinetic properties such as solubility and bioavailability. The compound’s ability to undergo regioselective transformations has also been exploited in the synthesis of complex natural products mimics, underscoring its importance as a synthetic intermediate.
The pharmaceutical industry has shown particular interest in 5-Bromo-1H-indol-3-yl acetate due to its potential role in developing treatments for neurological disorders. Recent research has highlighted its derivatives as modulators of GABAergic receptors, which are involved in anxiety and depression. The indole scaffold’s interaction with these receptors suggests that modifications of this compound could lead to new therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.
From a synthetic chemistry perspective, 5-Bromo-1H-indol-3-yl acetate serves as a cornerstone for constructing more elaborate indole-based molecules. Its reactivity allows for the introduction of diverse substituents at multiple positions, enabling chemists to explore structure-activity relationships (SAR) systematically. This approach has been instrumental in optimizing lead compounds during drug discovery pipelines. For example, researchers have utilized this intermediate to develop novel antiviral agents by incorporating sugar moieties or other bioisosteric groups that enhance binding affinity to viral targets.
The versatility of 5-Bromo-1H-indol-3-yl acetate extends beyond pharmaceutical applications; it is also employed in materials science and agrochemical research. In materials science, indole derivatives have been explored for their photophysical properties, making them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). The bromine atom’s presence facilitates further functionalization via metal-catalyzed cross-coupling reactions, allowing for the creation of conjugated polymers with tunable electronic characteristics.
In agrochemicals, 5-Bromo-1H-indol-3-yl acetate derivatives have been investigated as potential fungicides and herbicides due to their ability to interfere with fungal cell wall biosynthesis or plant growth regulators. The structural features of this compound allow it to mimic natural phytohormones or pathogen-derived toxins, thereby disrupting essential biological processes in pests or weeds. Such applications highlight the broad utility of indole-based compounds across different sectors of chemical research.
The synthesis of 5-Bromo-1H-indol-3-y acetate typically involves bromination and esterification steps starting from commercially available indole precursors. Advanced synthetic methodologies have been developed to improve yields and minimize byproducts, ensuring high purity levels required for pharmaceutical applications. Techniques such as transition-metal catalysis and flow chemistry have enhanced the efficiency of these processes, making large-scale production more feasible.
In conclusion, 5-Bromo - 1 H -ind ol - 3 - yl ace ta te ( C A S N o . 17357 - 14 - 1 ) remains a cornerstone compound in organic synthesis and drug discovery due to its structural versatility and biological relevance. Its role as an intermediate enables the construction of diverse molecules with applications spanning pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new therapeutic targets and synthetic strategies, 5 -Bromo - 1 H -ind ol - 3 - yl ace ta te will undoubtedly continue to play a pivotal role in advancing chemical innovation across multiple disciplines.
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